2-Methylindolizine-1,3-dicarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylindolizine-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-9(6-13)10-4-2-3-5-12(10)11(8)7-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCDECLYHGNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355977 | |
| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357317-99-8 | |
| Record name | 2-methylindolizine-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylindolizine 1,3 Dicarbaldehyde and Analogous Indolizine Dicarbaldehydes
Strategies for Indolizine (B1195054) Core Formation in Dicarbaldehyde Synthesis
The formation of the indolizine core is the pivotal step in synthesizing target molecules like 2-Methylindolizine-1,3-dicarbaldehyde. The primary approaches include classical cyclization reactions, modern catalytic pathways, multi-component strategies, and radical-mediated processes. These methods offer diverse pathways to access the fused pyrrole-pyridine ring system characteristic of indolizines.
Cyclization reactions are fundamental to indolizine synthesis, involving the formation of either the five-membered pyrrole (B145914) ring or the six-membered pyridine (B92270) ring to complete the bicyclic structure.
The Tschitschibabin (or Chichibabin) reaction is a classic and efficient method for indolizine synthesis. It involves the base-mediated cyclization of a pyridinium (B92312) salt that possesses a methylene (B1212753) group adjacent to the nitrogen atom. The reaction proceeds through the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular condensation to form the indolizine ring.
Modern adaptations of this reaction have been developed to improve yield, regioselectivity, and enantioselectivity. For instance, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been utilized for the highly regio- and enantioselective synthesis of 3-allylindolizines.
| Catalyst | Reactant 1 | Reactant 2 | Product Type | Yield | Ref |
| Base (e.g., K2CO3) | Sydnone-N-pyridinium bromide | - | Sydnone-indolizine biheteroaryls | Good | |
| Rhodium complex | 2-Alkylazaarene | Propargylic alcohol | 3-Allylindolizine | Very Good |
The [3+2] annulation, or 1,3-dipolar cycloaddition, is a powerful strategy for constructing the five-membered pyrrole ring of the indolizine system. This pathway typically involves the reaction of a pyridinium ylide (a three-atom component) with an electron-deficient alkene or alkyne, known as a dipolarophile (a two-atom component).
This method is particularly relevant for the synthesis of indolizine-carbaldehydes. An aminocatalytic approach using aminosugars derived from biomass enables the one-pot synthesis of trisubstituted indolizine-2-carbaldehydes through the [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. The reaction can also proceed through a stepwise Michael Initiated Ring Closure (MIRC) cascade process. A self-[3+2] annulation of pyridinium salts has also been developed to synthesize N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions.
| Reaction Type | Reactant 1 | Reactant 2 | Key Feature | Ref |
| Aminocatalysis | Acyl pyridine | α,β-Unsaturated aldehyde | One-pot synthesis of indolizine-2-carbaldehydes | |
| Oxidative Annulation | Pyridinium salt | α-Alkylsubstituted nitroalkene | Synthesis of 3-cyanosubstituted indolizines | |
| Self-Annulation | Pyridinium salts | - | Catalyst-free synthesis of N-indolizine derivatives |
A concise and straightforward route to functionalized indolizines involves the gold-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes. This method constructs the pyridine ring onto a pre-existing pyrrole moiety. The process is initiated by the gold catalyst, which activates the alkyne for an intramolecular nucleophilic attack by the pyrrole ring (hydroarylation). A subsequent aromatization step yields the final indolizine product.
This strategy is advantageous as it allows for the synthesis of indolizines with or without functional groups on the pyrrole ring and enables the incorporation of a wide variety of substituents, such as aryl, alkenyl, and alkynyl groups, onto the pyridine unit under mild conditions.
| Catalyst | Substrate | Key Transformation | Advantage | Ref |
| Gold(I) complex | Pyrrole-yne | Intramolecular hydroarylation followed by aromatization | Wide functional group tolerance, mild conditions | |
| Iridium(I) complex | Allenyl-tethered pyrrole | Enantioselective intramolecular hydroarylation | Access to chiral tetrahydroindolizines |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single, one-pot operation to form a complex product that incorporates fragments from all reactants. This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste. An efficient MCR protocol has been developed for the synthesis of 1,2,3-trisubstituted indolizines, involving N-heterocyclic substrates (like pyridine), α-bromo carbonyl compounds, and 1,2-allenyl ketones. Another MCR involves the reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, catalyzed by copper.
| Components | Catalyst | Product Type | Key Features | Ref |
| Pyridine, α-bromo carbonyl, 1,2-allenyl ketone | None (in situ ylide formation) | 1,2,3-Trisubstituted indolizines | High efficiency, mild conditions | |
| Pyridine, methyl ketone, alkenoic acid | Copper | Diversified indolizine derivatives | Solvent-free, oxidative decarboxylation | |
| Heteroaryl aldehyde, amine, alkyne | Gold(III) | Substituted aminoindolizines | High atom economy, solvent-free or in water |
Radical-induced synthetic approaches have gained attention for indolizine synthesis due to their efficiency in constructing heterocyclic rings and forming C-C or C-X bonds with high atom- and step-economy. These methods involve the generation of radical species that undergo cyclization to form the indolizine core. A novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides provides direct access to structurally diverse methylthio-substituted indolizines. Another strategy involves a B2pin2-mediated radical cascade cyclization/aromatization of an enaminone with pyridine under metal- and oxidant-free conditions.
Palladium-catalyzed cross-coupling reactions are also instrumental, often used to synthesize the necessary precursors for subsequent cyclization. An efficient Pd-catalyzed cascade reaction involving the cross-coupling of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, followed by cycloisomerization, provides a straightforward route to 1,3-disubstituted indolizines.
| Method | Reactants | Key Intermediate/Catalyst | Product Feature | Ref |
| Radical Cyclization | 2-(Pyridin-2-yl)acetate, Sulfoxonium ylide | Radical intermediate | Methylthio-substituted indolizine | |
| Radical Cascade | Enaminone, Pyridine | Pyridine-boryl radical | Functionalized indolizines | |
| Cross-Coupling/Cycloisomerization | 3-(2-Pyridyl) propargyl carbonate, Organoboronic acid | Palladium catalyst | 1,3-Disubstituted indolizine |
Pyridine-Based Starting Material Strategies
Introduction of Aldehyde Functionalities at Indolizine C1 and C3 Positions
The introduction of formyl groups at the C1 and C3 positions of the indolizine ring is a key step in the synthesis of dicarbaldehyde derivatives. This is typically achieved through electrophilic formylation reactions on a pre-formed indolizine core.
The Vilsmeier-Haack reaction is a classical and convenient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indolizines. nih.gov The reaction typically employs a Vilsmeier reagent, which is an iminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). nih.gov The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich indolizine ring. The initial product is an iminium ion, which is hydrolyzed during workup to yield the aldehyde. Indolizines are known to undergo electrophilic substitution preferentially at the C1 and/or C3 positions.
An alternative and milder method for the formylation of indolizines involves the use of Eschenmoser's salt. nih.gov This reagent has been successfully used for the C-H bond formylation of indolizines, providing the corresponding carbaldehydes. nih.gov An optimization of this process determined the best conditions to be a 1:2:2 ratio of the starting indolizine, Eschenmoser's salt, and sodium bicarbonate in acetonitrile under air at room temperature for 8 hours. nih.gov The reactivity in this formylation appears to be more dependent on the electronic character of the substituent at the 3-position of the indolizine. nih.gov
Table 2: Formylation of 3-Aryl Indolizines with Eschenmoser's Salt
| Entry | 3-Aryl Substituent | Reaction Conditions | Yield of Formylated Product (%) |
|---|---|---|---|
| 1 | Phenyl | rt, 8 h | Good |
| 2 | 4-Methoxyphenyl | rt, 8 h | Moderate to Good |
| 3 | 4-Nitrophenyl | 70 °C, 8 h | Moderate |
| 4 | 2-Chlorophenyl | 70 °C, 8 h | Moderate |
| 5 | 3-Methylphenyl | rt, 8 h | Good |
Data adapted from a study on the formylation of various indolizine derivatives. nih.gov
Sequential and One-Pot Strategies for Dicarbaldehyde Formation
The introduction of formyl groups onto the electron-rich indolizine ring is most effectively achieved through electrophilic substitution, with the Vilsmeier-Haack reaction being the paramount method. ijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comyoutube.com The electron-rich nature of the indolizine core makes it highly susceptible to formylation, primarily at the C1 and C3 positions.
For the synthesis of a dicarbaldehyde derivative such as this compound, the strategy generally relies on the formylation of a pre-existing 2-methylindolizine (B1618379) precursor. The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the indolizine ring, leading to an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.orgyoutube.com
While direct, one-pot diformylation to yield the 1,3-dicarbaldehyde is challenging, related transformations suggest its plausibility. For instance, the Vilsmeier-Haack reaction on compounds with active methyl groups, such as 2,3,3-trimethyl-3H-indoles, can lead to the formation of malondialdehydes. sid.ir This indicates that under specific conditions, formylation can occur at both an activated ring position and an adjacent methyl group. A sequential approach is more commonly implied, where an initial formylation at one position is followed by a second formylation event under forcing conditions. The precise conditions, such as reaction time, temperature, and stoichiometry of the Vilsmeier reagent, would be critical in driving the reaction towards diformylation.
Table 1: Vilsmeier-Haack Reaction Parameters
| Parameter | Description | Typical Conditions |
|---|---|---|
| Formylating Agent | Vilsmeier Reagent | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) |
| Substrate | Electron-rich heterocycle | 2-Methylindolizine |
| Solvent | Halogenated hydrocarbons or DMF | Dichloromethane (DCM), DMF |
| Temperature | Varies with substrate reactivity | 0 °C to 80 °C jk-sci.com |
| Workup | Hydrolysis of iminium intermediate | Aqueous base (e.g., sodium hydroxide, sodium carbonate) |
Catalytic Approaches in Indolizine Dicarbaldehyde Synthesis
Catalytic methods are fundamental to the synthesis of the indolizine scaffold itself, which serves as the precursor to the target dicarbaldehyde. These methods offer efficiency, atom economy, and the ability to construct diversely substituted indolizine rings that can later be functionalized.
Transition metals play a pivotal role in modern organic synthesis, and the construction of the indolizine core is no exception. Catalysts based on copper, gold, palladium, and rhodium have been extensively developed for this purpose.
Copper catalysts, such as copper(I) bromide (CuBr), are effective in synthesizing a variety of indolizine derivatives. researchgate.net One prominent strategy involves a copper-catalyzed aerobic decarboxylative cycloaddition. This reaction can be performed under solvent-free conditions and typically involves the reaction of pyridines, methyl ketones, and alkenoic acids. researchgate.net The process proceeds through several steps including bromination, a 1,3-dipolar cycloaddition of a pyridinium ylide, followed by oxidative decarboxylation and aromatization to form the indolizine ring. researchgate.net
Another approach utilizes copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates, which provides an efficient route to C1-oxygenated indolizines. youtube.com Furthermore, tandem reactions using palladium/copper catalyst systems can achieve the synthesis of aminoindolizines from propargyl amines and heteroaryl bromides in a single vessel. youtube.com
Table 2: Overview of Copper-Catalyzed Indolizine Synthesis
| Reaction Type | Catalyst Example | Key Reactants | Reference |
|---|---|---|---|
| Aerobic Decarboxylative Cycloaddition | CuBr | Pyridine, Methyl Ketone, Alkenoic Acid | researchgate.net |
| Cycloisomerization | Copper Catalyst | 2-Pyridyl-substituted Propargylic Acetate | youtube.com |
| Tandem Coupling/Cycloisomerization | Pd/Cu System | Propargyl Amine, Heteroaryl Bromide | youtube.com |
Gold catalysts have emerged as powerful tools for synthesizing indolizines through various cyclization and isomerization pathways. Gold(I)-catalyzed intramolecular hydroarylation followed by aromatization of pyrrole-ynes offers a direct route to functionalized indolizines. nih.gov This method constructs the pyridine ring of the indolizine system and allows for a wide variety of functional groups to be incorporated. nih.gov
Additionally, gold(III)-catalyzed multicomponent reactions involving heteroaryl aldehydes, amines, and alkynes provide rapid access to substituted aminoindolizines with high atom economy. youtube.com Another strategy involves the gold-catalyzed synthesis of fused pyrroloheterocycles from propargyl-substituted heterocycles, which proceeds via an alkyne-vinylidene isomerization. youtube.com
Palladium and rhodium catalysts are widely used for their ability to facilitate cross-coupling and cyclization reactions. An efficient palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids provides a straightforward route to 1,3-disubstituted indolizines. jk-sci.com Palladium catalysis is also employed in multicomponent reactions; for example, 2-bromopyridines, imines, carbon monoxide, and alkynes can be coupled to form highly substituted indolizines. ijpcbs.comwikipedia.org This reaction proceeds through the carbonylative formation of a mesoionic 1,3-dipole, which then undergoes cycloaddition with the alkyne. ijpcbs.comwikipedia.org
Rhodium catalysts are also valuable in indolizine synthesis. For instance, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction can produce 3-allylindolizines with high enantioselectivity. youtube.com
Table 3: Palladium and Rhodium-Catalyzed Indolizine Syntheses
| Metal | Reaction Type | Key Reactants | Reference |
|---|---|---|---|
| Palladium | Cross-coupling/Cycloisomerization | 3-(2-Pyridyl) Propargyl Carbonate, Organoboronic Acid | jk-sci.com |
| Palladium | Multicomponent Carbonylative Coupling | 2-Bromopyridine, Imine, CO, Alkyne | ijpcbs.comwikipedia.org |
| Rhodium | Asymmetric Allylation/Tschitschibabin Reaction | Pyridine derivative, Allylic compound | youtube.com |
In recent years, organocatalysis has presented a valuable metal-free alternative for the synthesis of heterocyclic compounds, including indolizines. These methods avoid potential metal contamination in the final products.
Aminocatalysis, a subset of organocatalysis, has been successfully applied to the one-pot synthesis of indolizine-2-carbaldehydes. This strategy often employs an iminium ion/enamine tandem sequence. For instance, the [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes can be efficiently catalyzed by aminosugars derived from biomass, such as D-glucosamine or polymeric chitosan, representing a green synthetic approach.
Brønsted acid-catalyzed C3-alkylation of indolizines with various electrophiles has also been established as a useful method for synthesizing C3-functionalized indolizine derivatives. sid.ir These organocatalytic methods provide powerful tools for constructing the indolizine core under mild conditions, which can then be further elaborated to the target dicarbaldehyde.
Metal-Free Catalytic Systems (e.g., Additive-Free Annulation, TEMPO Oxidation)
The development of metal-free catalytic systems is a significant advancement in the synthesis of indolizines, addressing the concerns of toxicity and cost associated with transition-metal catalysts.
One such approach is the catalyst and additive-free annulation of 2-pyridylacetates and ynals, which furnishes 3-acylated indolizines in very good yields under molecular oxygen. bohrium.com This method is advantageous due to its wide tolerance of various functional groups.
Another prominent metal-free method utilizes 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as an oxidant. nih.gov This one-pot synthesis involves the reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. bohrium.comnih.gov The reaction proceeds via a 1,3-dipolar cycloaddition and subsequent oxidative dehydrogenation, with TEMPO serving as the key oxidant. nih.gov This protocol is lauded for its use of readily available starting materials, mild reaction conditions, and for being an economical and environmentally friendly alternative to metal-based oxidants. nih.gov
| Method | Reactants | Key Reagent/Condition | Product | Advantages |
| Additive-Free Annulation | 2-pyridylacetates and ynals | Molecular oxygen | 3-acylated indolizines | Catalyst and additive-free, wide functional group tolerance. bohrium.com |
| TEMPO Oxidation | α-halo carbonyl compounds, pyridines, and electron-deficient alkenes | TEMPO | Multisubstituted indolizines | Transition-metal-free, mild conditions, one-pot synthesis. bohrium.comnih.gov |
Iodine/Ferric Chloride (I2/FeCl3) Promoted Reactions
An efficient methodology for the synthesis of a variety of indolizines has been developed using a combination of iodine and ferric chloride (I2/FeCl3). bohrium.comnih.gov This cascade reaction involves the interaction of a quinazolinone, pyridine, and chalcone. The reaction proceeds through a sequence of zwitterion formation, cyclization, and aromatization to yield the desired indolizine derivatives in moderate to very good yields. bohrium.comnih.gov This approach offers a convenient and highly efficient route to indolizine derivatives from readily accessible substrates under relatively mild reaction conditions. bohrium.com
Green Chemistry and Sustainable Approaches in Indolizine Dicarbaldehyde Synthesis
In line with the growing emphasis on sustainable chemical processes, several green chemistry approaches have been applied to the synthesis of indolizine dicarbaldehydes and their analogs.
Solvent-Free Reaction Conditions
Solvent-free reactions offer significant environmental benefits by reducing pollution and simplifying experimental procedures. Several methods for the synthesis of indolizines have been developed that operate under solvent-free conditions.
One such method involves a copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin, which proceeds under mild, solvent-free conditions to produce indolizines in high yields. scienceopen.com Another approach is the CuBr-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids, which also occurs under solvent-free conditions.
Furthermore, a samarium-catalyzed C(sp3)-H bond activation for the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols is conducted under mild, solvent-free conditions. bohrium.com A transition-metal-free, solvent-free synthesis of 1,4-naphthoquinone-based indolizines has also been reported, utilizing anhydrous citric acid as a sustainable bio-based catalyst at room temperature.
| Reaction Type | Catalyst/Promoter | Reactants | Key Advantage |
| Copper-catalyzed reaction | CuBr | Pyridine, acetophenone, and nitroolefin | High yields, mild conditions. scienceopen.com |
| Aerobic Decarboxylative Cycloaddition | CuBr | Pyridines, methyl ketones, and alkenoic acids | Atom-economical, simple substrates. |
| C(sp3)-H bond activation | Samarium | 2-alkylazaarenes and propargylic alcohols | Mild conditions. bohrium.com |
| Three-component reaction | Anhydrous citric acid | 1,4-naphthoquinone, ethyl acetoacetate, and substituted pyridines | Transition-metal-free, room temperature. |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. The synthesis of indolizine derivatives has significantly benefited from this technology.
Microwave irradiation has been successfully employed in the one-pot, three-component reaction of acyl bromide, pyridine, and acetylene, catalyzed by basic alumina, to produce indolizines in excellent yields. It has also been used to synthesize indolizine-2-carbonitrile and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts in good to high yields in a single step. The application of microwaves provides a direct and efficient method for the formation of the indolizine core, highlighting its potential for rapid library synthesis and drug discovery.
Challenges and Advancements in Efficient Dicarbaldehyde Indolizine Synthesis
The synthesis of indolizine dicarbaldehydes, such as this compound, presents a unique set of challenges for synthetic chemists. These challenges primarily revolve around achieving regioselective diformylation, maintaining the stability of the indolizine core under formylation conditions, and developing efficient, high-yielding protocols. However, recent advancements in synthetic methodologies are providing promising solutions to overcome these hurdles.
A significant challenge lies in the direct introduction of two carbaldehyde groups onto the indolizine nucleus with precise regiocontrol. The inherent reactivity of the indolizine ring, being an electron-rich aromatic system, can lead to a mixture of mono- and poly-formylated products, as well as substitution at undesired positions. Traditional formylation methods, such as the Vilsmeier-Haack reaction, often lack the required selectivity for producing specific dicarbaldehyde isomers.
Furthermore, the stability of the indolizine ring system can be compromised under harsh reaction conditions that are sometimes necessary for formylation. This can result in ring-opening or other side reactions, leading to low yields of the desired dicarbaldehyde product. The development of milder and more selective formylation reagents and reaction conditions is therefore a key area of research.
Recent years have witnessed significant progress in the synthesis of functionalized indolizines, with some of these advancements holding potential for the efficient synthesis of dicarbaldehyde derivatives. rsc.orgbohrium.com These include the development of novel catalytic systems and one-pot reaction strategies. nih.gov For instance, transition-metal-catalyzed cross-coupling reactions and C-H functionalization approaches offer pathways to introduce formyl groups or their synthetic equivalents with greater control. researchgate.net
Moreover, the use of multicomponent reactions has emerged as a powerful tool for the construction of complex heterocyclic scaffolds in a single step, potentially allowing for the direct synthesis of indolizine dicarbaldehydes from simple starting materials. chim.it These methods are often more atom-economical and environmentally friendly compared to traditional multi-step synthetic sequences. ijettjournal.org
The table below summarizes some of the challenges and corresponding advancements in the synthesis of functionalized indolizines, which are relevant to the synthesis of dicarbaldehyde derivatives.
| Challenge | Advancement | Potential Application to Dicarbaldehyde Synthesis |
| Poor Regioselectivity | Development of site-selective C-H functionalization methods. | Directed formylation of specific positions on the indolizine ring. |
| Harsh Reaction Conditions | Use of milder formylating agents and photoredox catalysis. | Minimizing degradation of the indolizine core during formylation. |
| Low Yields | Optimization of reaction parameters and catalyst design. | Improving the overall efficiency of the synthetic route. |
| Multi-step Syntheses | One-pot and tandem reaction strategies. nih.gov | Streamlining the synthesis of dicarbaldehyde precursors. |
While direct and efficient methods for the synthesis of this compound are still under development, the ongoing advancements in synthetic organic chemistry, particularly in the areas of catalysis and reaction design, offer a promising outlook for the future. The strategic application of these new methodologies is expected to pave the way for the practical synthesis of this and other complex indolizine dicarbaldehydes.
Chemical Reactivity and Synthetic Transformations of 2 Methylindolizine 1,3 Dicarbaldehyde
Reactivity of Aldehyde Functional Groups
The presence of two aldehyde groups at the 1- and 3-positions of the 2-methylindolizine (B1618379) core dictates a significant portion of its chemical behavior. These functional groups are prime targets for a variety of nucleophilic addition and redox reactions.
Condensation Reactions: Formation of Imines, Schiff Bases, and Related Structures
The carbonyl carbons of the aldehyde groups in 2-methylindolizine-1,3-dicarbaldehyde are electrophilic and readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Given the presence of two aldehyde moieties, the reaction can potentially lead to the formation of mono- or di-imino derivatives, depending on the stoichiometry of the amine used.
The general reaction for the formation of an imine from an aldehyde and a primary amine is a reversible process. uni.lusigmaaldrich.com The equilibrium can often be driven towards the product by removing the water formed during the reaction. sigmaaldrich.com While specific studies on this compound are limited, related dicarbaldehydes have been shown to react with diamines to form macrocyclic structures. For instance, the reaction of 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde with various diamines can lead to cyclocondensation products. youtube.com This suggests that this compound could serve as a valuable precursor for the synthesis of novel macrocyclic ligands containing the indolizine (B1195054) framework.
Table 1: Potential Condensation Reactions of this compound
| Reactant | Product Type | Potential Application |
| Primary Amine (R-NH₂) | Mono- or Di-imine | Synthetic intermediates, Ligands |
| Diamine (H₂N-R-NH₂) | Macrocyclic Di-imine | Host-guest chemistry, Catalysis |
| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone/Azine | Heterocyclic synthesis |
Oxidation Reactions to Carboxylic Acids
The aldehyde functional groups of this compound can be oxidized to the corresponding carboxylic acids. This transformation would yield 2-methylindolizine-1,3-dicarboxylic acid. A variety of oxidizing agents are commonly employed for the oxidation of aldehydes to carboxylic acids. However, the choice of reagent must be made carefully to avoid potential side reactions on the electron-rich indolizine ring.
Reduction Reactions to Primary Alcohols
The aldehyde groups can be readily reduced to primary alcohols, which would convert this compound into 2-methylindolizine-1,3-dimethanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice between these reagents often depends on the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is generally preferred for the reduction of aldehydes and ketones.
Electrophilic Addition and Substitution Reactions on the Indolizine Core
The indolizine ring system is known to be electron-rich and therefore susceptible to electrophilic attack. The position of substitution is governed by the electronic distribution within the bicyclic system.
Regioselectivity and Reactivity at the C-3 Position
In the parent indolizine molecule, the C-3 position is the most electron-rich and, consequently, the most reactive site for electrophilic substitution. This is analogous to the high reactivity of the C-3 position in indole (B1671886) towards electrophiles. uni.lu However, in this compound, the C-3 position is already substituted with an aldehyde group.
The presence of an electron-withdrawing aldehyde group at C-3 would deactivate this position towards further electrophilic attack. Therefore, electrophilic substitution on this compound is less likely to occur at this site. Any electrophilic attack on the indolizine core would likely be directed to other positions, influenced by the combined electronic effects of the methyl group at C-2 and the two aldehyde groups.
Cycloaddition Reactions Involving the Indolizine System
The indolizine ring, with its 8 π-electron system, can participate in cycloaddition reactions. These reactions offer a powerful tool for the construction of more complex fused heterocyclic systems. The most common type of cycloaddition reaction for indolizines is the [4+2] or Diels-Alder reaction, where the diene component is part of the indolizine ring. synarchive.commasterorganicchemistry.com
The reactivity of the indolizine system as a diene is influenced by the substituents on the ring. Electron-withdrawing groups on the dienophile generally accelerate the Diels-Alder reaction. researchgate.net Given that this compound possesses two electron-withdrawing aldehyde groups, these could potentially act as internal dienophiles or influence the reactivity of the indolizine core with external dienophiles. While specific examples of cycloaddition reactions with this compound are not documented, the general reactivity of the indolizine scaffold suggests this as a promising area for future investigation.
[8+2] Cycloaddition with Various Dienophiles (Alkenes and Acetylenes) for Cycl[3.2.2]azine Derivatives
The indolizine system is known to participate as an 8π component in [8+2] cycloaddition reactions with electron-deficient dienophiles, such as activated alkenes and acetylenes, to furnish cycl[3.2.2]azine derivatives. ub.edumdpi.com This reaction is a powerful method for constructing the tricyclic cyclazine core. mdpi.com The general mechanism involves the indolizine ring acting as the electron-rich tetraene component. ub.edu
However, the reactivity of this compound in such cycloadditions is significantly influenced by the two strongly electron-withdrawing carbaldehyde groups at the 1- and 3-positions. These groups decrease the electron density of the indolizine's π-system, reducing its nucleophilicity and thus its reactivity as the 8π component in a standard Diels-Alder-type cycloaddition. Consequently, more forcing conditions or highly reactive dienophiles may be necessary to achieve the desired cycl[3.2.2]azine products. The reaction generally proceeds to yield cycl[3.2.2]azine derivatives as outlined below. mdpi.com
Table 1: General [8+2] Cycloaddition of Indolizines with Dienophiles
| Indolizine Component | Dienophile | Product | Reference |
| Indolizine | Acetylenedicarboxylate | Cycl[3.2.2]azine derivative | mdpi.com |
| Substituted Indolizine | Maleic Anhydride | Tetrahydrocycl[3.2.2]azine derivative | ub.edu |
| Indolizine with leaving group | Acetylenedicarboxylate | Cycl[3.2.2]azine derivative | mdpi.com |
While specific examples utilizing this compound are not prevalent, the general transformation highlights a key synthetic pathway available to the parent scaffold. The electronic nature of the substituents on both the indolizine and the dienophile is a critical factor in the success of these reactions. researchgate.netresearchgate.net
Derivatization Strategies and Functional Group Interconversions from this compound
The dual aldehyde functionalities of this compound are prime sites for a wide array of derivatization and functional group interconversion (FGI) strategies. fiveable.mescribd.com These transformations allow for the conversion of the aldehyde groups into other functionalities, which can be used to modulate the electronic properties of the molecule or to serve as handles for further synthetic elaboration. solubilityofthings.comimperial.ac.uk
Common interconversions for aldehyde groups include oxidation to carboxylic acids, reduction to alcohols, and conversion to imines or other C=N systems. scribd.com These reactions provide access to a host of new indolizine derivatives with diverse chemical properties.
Table 2: Potential Functional Group Interconversions of Aldehydes
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid | solubilityofthings.com |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | solubilityofthings.comimperial.ac.uk |
| Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine | scribd.com |
| Wittig Reaction | Phosphonium Ylide | Alkene | scribd.com |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | Substituted Alkene | rsc.org |
These established transformations can be applied to this compound to systematically modify its structure and create a library of derivatives for various applications.
The aldehyde groups of this compound are key synthons for building more elaborate and complex molecular architectures based on the indolizine framework. organic-chemistry.org These groups can participate in intramolecular or intermolecular reactions to form new rings, leading to fused heterocyclic systems.
For instance, condensation reactions with bifunctional nucleophiles can lead to the formation of new heterocyclic rings fused to the indolizine core. A reaction with a hydrazine derivative could yield a pyridazino[4,5-b]indolizine system, while reaction with a 1,2-diamine could produce a pyrazino[2,3-b]indolizine. These strategies significantly expand the structural diversity of compounds accessible from the dicarbaldehyde starting material. The development of one-pot, multi-component reactions has become an efficient strategy for synthesizing highly substituted and complex indolizine derivatives from simple precursors. organic-chemistry.org
The pyrrole (B145914) ring is an integral part of the indolizine nucleus. In a typical indolizine, the pyrrole moiety, specifically the C-1 and C-3 positions, is electron-rich and susceptible to electrophilic attack. However, in this compound, the presence of the strongly deactivating aldehyde groups at these very positions fundamentally alters this reactivity profile.
These electron-withdrawing groups render the pyrrole ring electron-deficient, making classical electrophilic substitution reactions challenging. Functionalization of the pyrrole ring would therefore likely require alternative strategies. For example, nucleophilic aromatic substitution might be possible if a suitable leaving group is present on the ring. Alternatively, the existing methyl group at the C-2 position could potentially be functionalized via radical reactions or by deprotonation to form an anion for subsequent reaction with electrophiles, although this would be challenging. The synthesis of indolizine derivatives often starts from substituted pyrroles, which allows for the pre-installation of desired functional groups onto the pyrrole ring before the final cyclization to form the indolizine core. rsc.org
Computational Chemistry and Mechanistic Elucidation in the Context of 2 Methylindolizine 1,3 Dicarbaldehyde Chemistry
Theoretical Studies of Indolizine (B1195054) Reactivity, Electronic Structure, and Regioselectivity
The indolizine core is a bicyclic aromatic system containing a bridgehead nitrogen atom and a 10π-electron system, making it an isomer of indole (B1671886). researchgate.netchim.it This structure results in a high electron density, particularly in the five-membered ring, which dictates its chemical reactivity. chim.it Theoretical studies, including ab initio molecular orbital calculations, are employed to investigate the electronic structure and predict the outcomes of chemical reactions. researchgate.net
The reactivity of the indolizine nucleus is marked by its propensity for electrophilic substitution. researchgate.net Computational models help to predict the regioselectivity of these reactions. For an unsubstituted indolizine, calculations generally show that the C1 and C3 positions are the most nucleophilic and thus most susceptible to electrophilic attack. The presence of substituents dramatically alters this reactivity. In 2-Methylindolizine-1,3-dicarbaldehyde, the electron-donating methyl group at C2 enhances the electron density of the ring, while the two strongly electron-withdrawing carbaldehyde groups at C1 and C3 have a deactivating effect on the five-membered ring towards further electrophilic substitution.
Computational studies can quantify these effects by calculating properties like molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) energies. These calculations are crucial for predicting the regioselectivity of subsequent functionalization reactions, for instance, determining whether an incoming electrophile would favor a position on the five-membered or six-membered ring. nih.govnih.govresearchgate.net
| Computational Parameter | Predicted Influence on this compound |
| Molecular Electrostatic Potential (MEP) | MEP maps would likely show negative potential localized around the carbonyl oxygens and the nitrogen atom, indicating sites for electrophilic attack or coordination. The regions near the C1 and C3 carbons would be significantly less negative compared to unsubstituted indolizine due to the aldehyde groups. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The HOMO (Highest Occupied Molecular Orbital) would be distributed across the π-system, with its energy level indicating the molecule's ability to donate electrons. The LUMO (Lowest Unoccupied Molecular Orbital) would likely have significant contributions from the carbaldehyde groups, and its energy would be lowered, making the molecule more susceptible to nucleophilic attack. |
| Calculated Charge Distribution | Atomic charge calculations (e.g., Mulliken, NBO) would quantify the electron-withdrawing effect of the C1/C3 aldehydes and the electron-donating effect of the C2 methyl group, providing a detailed map of the molecule's electronic landscape. |
| Aromaticity Indices (e.g., NICS) | Nucleus-Independent Chemical Shift (NICS) calculations could be used to assess the degree of aromaticity in both the five- and six-membered rings, and how it is affected by the specific substitution pattern. |
This table presents predicted outcomes based on general principles of computational chemistry as applied to the specified molecule.
Reaction Mechanism Investigations of Dicarbaldehyde Formation Pathways
The synthesis of the indolizine skeleton can be achieved through various routes, with the 1,3-dipolar cycloaddition being one of the most prominent, especially for constructing substituted indolizines. rsc.orgnih.gov This method typically involves the reaction of a pyridinium (B92312) ylide (a 1,3-dipole) with a suitable dipolarophile, such as an activated alkyne or alkene. rsc.org Computational studies are vital for elucidating the complex mechanisms of these reactions, including the formation of this compound.
A common pathway to indolizines involves the in-situ generation of a pyridinium ylide, which is a zwitterionic species. acs.orgrsc.orgmdpi.com These ylides are typically formed by treating a pyridine (B92270) derivative, quaternized at the nitrogen with an electron-withdrawing group, with a base. This zwitterionic intermediate is highly reactive and serves as the 1,3-dipole in cycloaddition reactions. mdpi.com
In the context of metal-catalyzed syntheses, metal-indolizine zwitterion complexes have been proposed as key intermediates. acs.org Spectroscopic and theoretical investigations have been conducted on stable ruthenium-indolizine zwitterion complexes, providing concrete evidence for their existence and offering insights into their electronic structure and bonding. acs.org Computational characterization of these intermediates involves optimizing their geometry, calculating their vibrational frequencies to confirm they are true minima on the potential energy surface, and analyzing their electronic structure to understand their reactivity. Such studies have shown that pyridinium 1,4-zwitterionic thiolates can act as precursors in indolizine synthesis. rsc.orgdntb.gov.ua
To fully understand a reaction mechanism, it is crucial to map the entire energy landscape, including reactants, intermediates, transition states, and products. Theoretical calculations, particularly using Density Functional Theory (DFT), are used to locate transition state (TS) structures and compute the activation energies (Gibbs free energy of activation, ΔG‡) for each step. researchgate.net
For the formation of an indolizine like this compound via a 1,3-dipolar cycloaddition, the mechanism would involve several steps:
Formation of the pyridinium ylide intermediate.
Cycloaddition of the ylide to a dipolarophile to form a primary cycloadduct.
An oxidation or elimination step to achieve the final aromatic indolizine ring. rsc.org
Computational chemists can model each of these steps to create a complete reaction energy profile. researchgate.net This profile reveals the rate-determining step (the one with the highest activation energy) and helps to explain why a particular reaction pathway is favored over others. For instance, predictive catalysis studies have used theoretical calculations of reaction suitability and Gibbs energies to guide the experimental synthesis of indolizine scaffolds. researchgate.net
| Reaction Coordinate Step | Species | Relative Gibbs Energy (kcal/mol) (Hypothetical) | Description |
| 1 | Reactants (e.g., Pyridinium Salt + Dipolarophile) | 0 | Starting point of the reaction. |
| 2 | TS1 (Ylide Formation) | +15 | Transition state for the deprotonation and formation of the zwitterionic ylide. |
| 3 | Intermediate (Pyridinium Ylide) | +5 | The key zwitterionic intermediate is formed. acs.orgmdpi.com |
| 4 | TS2 (Cycloaddition) | +20 | The rate-determining transition state for the [3+2] cycloaddition. |
| 5 | Intermediate (Primary Cycloadduct) | -10 | The initial, non-aromatic cycloadduct. |
| 6 | TS3 (Aromatization) | +12 | Transition state for the final oxidation/elimination step leading to the aromatic product. |
| 7 | Products (this compound + Byproducts) | -25 | The final, stable aromatic product. |
This table presents a hypothetical energy profile for a multi-step indolizine synthesis based on mechanistic principles discussed in the literature. researchgate.net
Molecular Modeling and Docking Studies of Derived Compounds (as synthetic precursors)
While this compound is a specific chemical entity, its true value in computational studies often lies in its role as a versatile synthetic precursor. The two carbaldehyde groups are reactive handles that can be easily transformed into a wide array of other functional groups, generating a library of novel indolizine derivatives. These derivatives can then be evaluated for potential biological activity using molecular modeling and docking techniques.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This technique is central to drug discovery. Numerous studies have reported the synthesis of indolizine derivatives followed by molecular docking simulations to explore their potential as therapeutic agents. francis-press.comresearchgate.netresearchgate.netnih.gov
The process typically involves:
Identifying a biological target (e.g., an enzyme like COX-2 or a protein crucial for bacterial survival). researchgate.netresearchgate.net
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). nih.gov
Computationally docking the synthesized indolizine derivatives into the active site of the protein.
Analyzing the results, focusing on binding energy (a lower value indicates a more stable interaction) and the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site. francis-press.comnih.gov
These computational predictions help to rationalize the results of in vitro biological assays and guide the design of next-generation compounds with improved potency and selectivity. researchgate.netnih.gov
| Indolizine Derivative Class | Protein Target (PDB ID) | Key Findings from Docking Studies | Reference |
| Pyrazolyl-Indolizine Derivatives | Not specified | In silico ADMET and molecular docking studies were performed to evaluate antimicrobial potential. | acs.org |
| N-benzyl-4-phenyl-5-cyano-indolizine | Cardiovascular Target (4UWC) | Compounds bound to the active site via hydrogen bonds with key residues like Glu-486, similar to the original ligand. | francis-press.com |
| Ethyl 3-benzoylindolizine-1-carboxylates | Mtb Enoyl Acyl Carrier Reductase (InhA) | The most active compounds showed good binding affinity and potent inhibition, with docking scores like -8.5 kcal/mol. | researchgate.net |
| Indolizine-NSAID Hybrids | Cyclooxygenase-2 (COX-2) | Hybrids showed higher binding free energies than parent compounds, forming essential hydrogen bonds with key residues His90 and Arg513. | nih.gov |
This table summarizes findings from published molecular docking studies on various indolizine derivatives, illustrating the application of these computational methods.
Research Applications of 2 Methylindolizine 1,3 Dicarbaldehyde and Its Derivatives in Chemical Science
Role as a Versatile Synthetic Building Block and Intermediate in Organic Synthesis
The chemical architecture of 2-Methylindolizine-1,3-dicarbaldehyde, characterized by two formyl (-CHO) groups at the 1- and 3-positions of the indolizine (B1195054) ring, makes it an exceptionally useful building block in organic synthesis. These aldehyde functionalities serve as reactive handles for a multitude of chemical transformations, allowing for the construction of diverse and complex molecular frameworks.
The reactivity of these aldehyde groups is central to the utility of the compound. They are susceptible to nucleophilic attack and can participate in a variety of condensation reactions. One of the most significant reactions for this dicarbaldehyde is the Knoevenagel condensation . wikipedia.orgnih.gov This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. wikipedia.orgnih.gov Given that this compound possesses two aldehyde groups, it can undergo mono- or di-condensation reactions, leading to the synthesis of symmetrical or unsymmetrical derivatives with extended π-conjugated systems. These reactions are fundamental for creating organic dyes and functional polymers. nih.govbas.bg
Furthermore, the aldehyde groups can be transformed into a wide range of other functional groups. For instance, they can be oxidized to carboxylic acids, reduced to alcohols, or converted into imines and oximes through reactions with primary amines and hydroxylamine, respectively. These transformations open up pathways to new classes of indolizine derivatives. The dicarbaldehyde can also serve as a key intermediate in multicomponent reactions and in the synthesis of larger heterocyclic systems through intramolecular or intermolecular cyclization reactions. rsc.org The strategic manipulation of its two aldehyde functions allows chemists to build complex molecular architectures with precise control over the final structure, making it a valuable intermediate for creating libraries of novel compounds for further investigation. rsc.orgrsc.org
Development of Advanced Materials and Polymers
The unique electronic structure of the indolizine core, being a 10-π electron aromatic system, makes its derivatives attractive candidates for applications in materials science. researchgate.netacs.org The ability to readily functionalize the this compound precursor allows for the fine-tuning of electronic and photophysical properties necessary for various advanced materials.
The field of organic electronics has seen a surge in the exploration of novel π-conjugated systems for use in devices like organic field-effect transistors (OFETs). nih.gov Indolizine-containing scaffolds have recently emerged as a promising class of materials for these applications. Research on indoloindolizines, which are polycyclic aromatic compounds containing both indole (B1671886) and indolizine moieties, has demonstrated their potential for creating stable organic semiconductors. acs.orgchemrxiv.org These materials can exhibit competitive performance with ambipolar charge transport properties. chemrxiv.org
The synthesis of such complex systems can be envisioned starting from versatile precursors like this compound. By employing reactions that extend the π-conjugation, such as the Knoevenagel condensation, it is possible to create larger, planar molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org The presence of the nitrogen atom in the indolizine core helps to modulate the electronic properties, and the ability to introduce various substituents via the aldehyde groups allows for precise control over the material's charge-carrying capabilities and solid-state packing, which are crucial for efficient OFET performance. psu.edu
The development of organic photovoltaic (OPV) devices relies on the design of electron-donating and electron-accepting organic materials that can efficiently absorb sunlight and separate charge. Indole and its derivatives have been investigated for their potential in OPV applications due to their favorable electronic properties. researchgate.net Specifically, acceptor-donor-acceptor (A-D-A) type small molecules have been designed using indole-based cores, showing promise in bulk heterojunction solar cells. researchgate.net
The this compound scaffold provides an ideal starting point for the synthesis of such A-D-A molecules. The electron-rich indolizine core can act as a central donor unit. The two aldehyde groups can be reacted with strong electron-accepting moieties to create a molecule with the desired electronic architecture for photovoltaic applications. The ability to modify the structure allows for tuning the absorption spectrum to better match the solar spectrum and for optimizing the energy levels to ensure efficient charge transfer between the donor material and an acceptor like a fullerene derivative (e.g., PC71BM). researchgate.net
Indolizine derivatives are well-known for their strong fluorescence properties, which makes them highly valuable for a range of applications, including as fluorescent probes and labels. rsc.orgresearchgate.net The rigid, planar structure and conjugated π-system of the indolizine ring are conducive to high fluorescence quantum yields. derpharmachemica.com
Starting from this compound, a diverse array of fluorescent molecules can be synthesized. The emission properties of these derivatives can be tuned across the visible spectrum by strategically introducing different substituents onto the aldehyde positions. mdpi.comacs.org For instance, reaction with various active methylene compounds or other nucleophiles can extend the conjugation and introduce electron-donating or electron-withdrawing groups, which directly influences the intramolecular charge transfer (ICT) character and thus the emission wavelength and intensity. mdpi.com This has led to the development of color-tunable indolizine-based fluorophores and fluorescent pH sensors. mdpi.com The versatility of the dicarbaldehyde precursor is key to creating a library of fluorescent compounds with tailored photophysical properties for specific applications. rsc.org
Precursor in the Development of Pharmacologically Relevant Scaffolds and Chemical Probes
The indolizine nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have been shown to exhibit a wide spectrum of biological activities. derpharmachemica.com These activities include anticancer, anti-inflammatory, antimicrobial, antioxidant, and enzyme inhibitory effects. globalresearchonline.netnih.govtandfonline.comnih.gov Although no drug containing an indolizine core is currently on the market, the therapeutic potential of this class of compounds continues to drive research. nih.govtandfonline.com
This compound serves as an excellent starting point for the synthesis of novel indolizine derivatives for pharmacological screening. The two aldehyde groups can be readily converted into a variety of other functionalities, such as imines, hydrazones, or amides, which are common pharmacophores. For example, condensation with substituted hydrazines can yield hydrazone derivatives, a class of compounds known for a wide range of biological activities. Similarly, reaction with amino acids or other amine-containing molecules can lead to new scaffolds for drug discovery. nih.gov The dicarbaldehyde allows for the systematic modification of the indolizine core, enabling the exploration of structure-activity relationships (SAR) to identify compounds with enhanced potency and selectivity for specific biological targets. tandfonline.com
Analytical Chemistry Applications
The strong fluorescence of many indolizine derivatives makes them highly suitable for applications in analytical chemistry, particularly for the development of chemosensors and fluorescent probes. mdpi.comrsc.org These probes can be designed to detect and quantify specific analytes, ions, or changes in the local environment, such as pH.
The synthesis of such probes can be achieved by functionalizing the this compound core with specific recognition moieties. The fluorescence of the indolizine core can be modulated to be "off" in the absence of the analyte and "on" upon binding, or vice versa. For example, a turn-on fluorescent probe for the detection of sulfite (B76179) has been developed based on an indolizine fluorophore. rsc.org In this design, the analyte reacts with a part of the molecule, triggering a change in the electronic structure that leads to a significant increase in fluorescence intensity. Similarly, by incorporating pH-responsive groups, such as a dimethylamino group, fluorescent pH sensors have been created from indolizine scaffolds. mdpi.com The dicarbaldehyde is a key precursor in this context, as it allows for the straightforward introduction of the necessary functional groups to create highly sensitive and selective analytical tools for applications in environmental monitoring and biological imaging. acs.orgnih.gov
Research on this compound as a Derivatization Reagent in Capillary Electrophoresis for Amino Compound Analysis Remains Undocumented in Scientific Literature
While the broader class of dicarboxaldehyde compounds, particularly o-dicarboxaldehydes, are recognized as effective derivatizing agents for amino acids in capillary electrophoresis, specific research on the utility of this compound for this purpose is not present in the public domain. The reactivity of the aldehyde functional groups with the primary amino groups of amino compounds to form detectable derivatives is a well-established principle in analytical chemistry. This reaction is often employed to enhance the sensitivity of detection for amino acids, which may lack a strong chromophore or fluorophore.
However, the specific reaction kinetics, derivatization conditions, and the spectral properties of the resulting derivatives for this compound have not been reported. Consequently, no data tables detailing research findings or analytical parameters for its use in HPCE can be provided.
It is important to note that a related but distinct compound, 1-methoxycarbonylindolizine-3,5-dicarbaldehyde , has been investigated as a derivatization reagent for amino compounds in HPCE. However, due to the specific focus of this inquiry on this compound, the findings related to other compounds are not applicable here.
Therefore, the requested article focusing solely on the research applications of this compound as a derivatization reagent in HPCE for amino compounds cannot be generated at this time due to the absence of foundational scientific research on the topic.
Future Research Directions and Unexplored Avenues for 2 Methylindolizine 1,3 Dicarbaldehyde Research
Exploration of Novel Synthetic Routes with Enhanced Atom-Economy, Efficiency, and Sustainability
Future research should prioritize the development of novel synthetic methodologies for 2-methylindolizine-1,3-dicarbaldehyde that align with the principles of green chemistry. While classical methods for indolizine (B1195054) synthesis, such as the Tschitschibabin reaction and 1,3-dipolar cycloadditions, are established, they often involve harsh reaction conditions and generate significant waste. chim.itorganic-chemistry.org A key area for exploration is the development of one-pot multicomponent reactions that assemble the indolizine core with the desired dicarbaldehyde functionality in a single, efficient step.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgijpcbs.com The reaction of 2-methylindolizine (B1618379) with the Vilsmeier reagent, generated from phosphoryl chloride and dimethylformamide, presents a plausible and direct route to this compound. wikipedia.orgsid.iryoutube.comresearchgate.net Future investigations could focus on optimizing this reaction to enhance yields and minimize the use of hazardous reagents.
Furthermore, catalyst design will be crucial in developing more sustainable synthetic pathways. This could involve the use of transition-metal catalysts for C-H activation and functionalization of a pre-formed 2-methylindolizine core, or the application of organocatalysis to promote cycloaddition reactions with high atom economy. The exploration of solvent-free reaction conditions or the use of greener solvents will also be a critical aspect of this research.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Potential Advantages | Areas for Future Research |
| Vilsmeier-Haack Reaction | 2-Methylindolizine, POCl₃, DMF | Direct formylation, well-established methodology | Optimization of reaction conditions for higher yields and sustainability |
| Multicomponent Reactions | Pyridine (B92270) derivatives, α,β-unsaturated aldehydes, etc. | High atom economy, operational simplicity | Design of novel reaction cascades, catalyst development |
| C-H Functionalization | 2-Methylindolizine, formylating agents, transition-metal catalyst | Direct introduction of aldehyde groups | Catalyst screening, regioselectivity control |
Development of Further Derivatization Strategies for Diverse Applications and Enhanced Properties
The two aldehyde groups in this compound offer a versatile platform for a wide range of derivatization reactions, opening doors to a vast chemical space of novel compounds with potentially enhanced properties and diverse applications. Future research should systematically explore these derivatization pathways.
Condensation reactions with primary amines can lead to the formation of Schiff bases, which can act as ligands for metal complexes or as precursors to more complex heterocyclic systems. Reaction with active methylene (B1212753) compounds, such as malononitrile or ethyl cyanoacetate, through Knoevenagel condensation can be employed to synthesize extended π-conjugated systems with interesting photophysical properties.
The aldehyde functionalities can also be oxidized to carboxylic acids or reduced to alcohols, providing access to a different set of functional group handles for further transformations. These derivatives could serve as monomers for polymerization, leading to novel functional materials. The exploration of these derivatization strategies will be key to unlocking the full potential of this compound as a versatile building block in organic synthesis.
Advanced Spectroscopic and Analytical Methodologies for Complex Product Characterization and Quantification
A thorough understanding of the structure and purity of this compound and its derivatives is paramount for any application. Future research should focus on the application of advanced spectroscopic and analytical techniques for their comprehensive characterization.
While standard techniques like ¹H and ¹³C NMR spectroscopy and mass spectrometry will be fundamental, more sophisticated methods will be necessary to elucidate complex structures and quantify products with high accuracy. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguous assignment of all proton and carbon signals, especially in structurally complex derivatives. High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of newly synthesized compounds.
For quantitative analysis, the development of robust analytical methods using techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with suitable detectors, will be crucial. These methods will be vital for monitoring reaction progress, assessing product purity, and for any future studies involving the biological or material properties of these compounds.
In-depth Mechanistic Studies of Under-explored Transformations and Catalyst Design
A deeper understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is essential for the rational design of more efficient and selective chemical processes. Future research should employ a combination of experimental and computational methods to investigate these mechanisms.
For instance, in the context of the Vilsmeier-Haack formylation of 2-methylindolizine, detailed mechanistic studies could help to understand the factors controlling the regioselectivity of the formylation at the 1 and 3 positions. This knowledge could then be used to design catalysts or modify reaction conditions to favor the formation of the desired dicarbaldehyde product.
Computational chemistry, using methods such as density functional theory (DFT), can provide valuable insights into reaction pathways, transition state energies, and the electronic properties of intermediates. These theoretical studies, when coupled with experimental validation, will be a powerful tool for the design of new catalysts and the optimization of reaction conditions for the synthesis of this compound and its derivatives.
Expansion of Applications in Emerging Fields of Chemical Research and Functional Materials
The unique electronic and structural features of the this compound scaffold suggest a range of potential applications in emerging fields of chemical research and materials science. Future research should actively explore these possibilities.
The extended π-system of the indolizine core, which can be further modulated through derivatization of the aldehyde groups, makes these compounds promising candidates for applications in organic electronics. chim.it Derivatives of this compound could be investigated as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or as components of dye-sensitized solar cells.
Furthermore, the presence of two aldehyde groups provides opportunities for the construction of porous organic polymers (POPs) or metal-organic frameworks (MOFs) through reactions with suitable linkers. These materials could have applications in gas storage, catalysis, and sensing. The biological activities of indolizine derivatives are also well-documented, and future studies could explore the potential of this compound and its derivatives as novel therapeutic agents. chim.it
Table 2: Potential Applications of this compound and its Derivatives
| Field of Application | Potential Role of the Compound | Key Structural Features |
| Organic Electronics | Organic semiconductor, emitter in OLEDs | Extended π-conjugation, tunable electronic properties |
| Materials Science | Building block for POPs and MOFs | Two reactive aldehyde groups for network formation |
| Medicinal Chemistry | Scaffold for novel therapeutic agents | Indolizine core with potential for diverse functionalization |
| Sensor Technology | Chemosensor for ions or small molecules | Aldehyde groups for binding and signaling |
Q & A
Basic Research Question
- NMR Spectroscopy : Aldehyde protons typically resonate at δ 9.4–10.0 ppm in NMR, while NMR shows carbonyl carbons at ~200 ppm. Coupling patterns (e.g., dd, J = 4.6–3.2 Hz) help confirm stereochemistry .
- IR Spectroscopy : Strong C=O stretches near 1720 cm⁻¹ and aldehyde C-H stretches at ~2800 cm⁻¹ .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., H-bonding between aldehyde groups at 2.26–2.47 Å) and confirms regiochemistry .
How can asymmetric synthesis methodologies be applied to derivatives of this compound?
Advanced Research Question
Chiral Ir catalysts enable enantioselective Tishchenko reactions, converting prochiral dialdehydes into stereodefined diols or esters. For example, (1R*,2S*,3R*,4S*)-bicyclo[2.2.2]octene derivatives were synthesized with 83% NMR yield using Ir catalysts . Key considerations:
- Solvent Effects : Polar aprotic solvents (e.g., CD₂Cl₂) enhance catalyst stability.
- Protecting Groups : Methyl or ethyl esters (e.g., diethyl indolizine-1,3-dicarboxylate) prevent undesired aldol condensation during functionalization .
What intramolecular interactions dominate the structural behavior of this compound?
Advanced Research Question
Intramolecular H-bonding between aldehyde hydrogens and adjacent oxygen atoms (2.26–2.47 Å) stabilizes planar conformations, as observed in benzene-1,3-dicarbaldehyde derivatives . Contrastingly, steric hindrance from the methyl group may reduce intermolecular H-bonding (e.g., >2.64 Å in benzene-1,3-dicarbaldehyde crystals), favoring π-π stacking . Computational modeling (DFT) is recommended to predict dominant interactions under varying conditions.
How should researchers address discrepancies between NMR yields and isolated yields in synthetic protocols?
Methodological Focus
NMR yields (e.g., 83% in ) often overestimate isolated yields due to volatile byproducts or incomplete workup. Mitigation strategies:
- Internal Standards : Use tetramethylsilane (TMS) for quantitative NMR.
- Chromatographic Purification : Column chromatography or preparative HPLC removes side products .
- Solvent Optimization : Ethanol/water mixtures improve crystallization efficiency .
What coordination chemistry applications exist for this compound?
Advanced Research Question
The aldehyde groups act as bidentate ligands for metal complexes. For example, 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde forms binuclear Cu(II) complexes with histamine derivatives, confirmed by ESR and magnetic susceptibility measurements . Methodological steps:
- Ligand Design : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance metal-binding affinity.
- Stoichiometry Control : Maintain a 1:2 metal-to-ligand ratio to avoid polynuclear species .
Can this compound serve as a fluorescence probe in biological systems?
Advanced Research Question
Indolizine derivatives exhibit tunable fluorescence via conjugation extension. Diethyl indolizine-1,3-dicarboxylate shows emission shifts dependent on solvent polarity (λem = 450–520 nm), suggesting potential for pH-sensitive probes . To adapt this compound:
- Functionalization : Introduce amino or thiol groups for bioconjugation.
- Quantum Yield Optimization : Test substituents (e.g., -OCH₃) to reduce non-radiative decay .
What computational methods predict the reactivity of this compound in nucleophilic additions?
Methodological Focus
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:
- Aldehyde Reactivity : LUMO energy (-1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon.
- Methyl Group Effects : Electron-donating methyl groups raise HOMO energy, increasing electrophilicity . Software like Gaussian or ORCA is recommended for modeling.
How does isomerism impact the synthetic utility of this compound?
Advanced Research Question
E/Z isomerism in aldehyde-containing precursors (e.g., 2-methylbut-1-en-1-yl derivatives) can lead to regio-divergent products . Resolution strategies:
- Chiral Chromatography : Separate diastereomers using cellulose-based columns.
- Dynamic Kinetic Resolution : Use chiral catalysts to favor one enantiomer during synthesis .
What are the stability and degradation pathways of this compound under ambient conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
